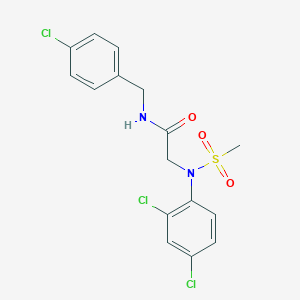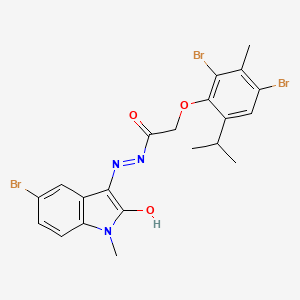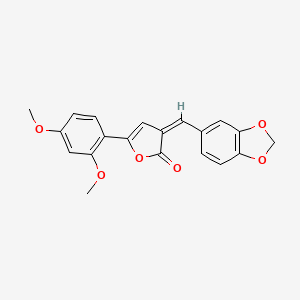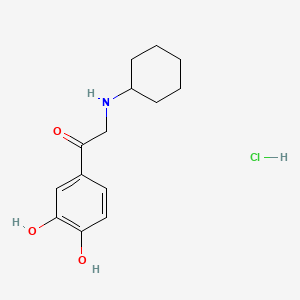![molecular formula C22H25NO4 B5200875 methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and is known to exhibit a range of biological activities.
作用机制
The mechanism of action of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been found to protect against oxidative stress-induced cellular damage.
实验室实验的优点和局限性
The advantages of using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments include its potent biological activity, its ability to modulate multiple cellular signaling pathways, and its potential applications in the treatment of various diseases. However, there are also some limitations to using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments. These include its relatively complex synthesis method, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Further studies are also needed to elucidate the mechanism of action of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate and to optimize its pharmacokinetic properties for clinical applications.
Conclusion:
In conclusion, methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects, and possesses potent antioxidant properties. While there are some limitations to using methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate in lab experiments, its potential applications in the treatment of various diseases make it a promising candidate for further research.
合成方法
The synthesis of methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate involves the reaction of 4-bromomethyl benzoate with 3-(2-methoxybenzoyl) piperidine in the presence of a base. The reaction is carried out in an inert atmosphere and under reflux conditions. The resulting product is then purified by column chromatography to obtain pure methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate.
科学研究应用
Methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
methyl 4-[[3-(2-methoxybenzoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-20-8-4-3-7-19(20)21(24)18-6-5-13-23(15-18)14-16-9-11-17(12-10-16)22(25)27-2/h3-4,7-12,18H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJGBCHCNDWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)



![3-bromo-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200816.png)


![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)
![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)
